3'-(Chloromethyl)-2-methyl-1,1'-biphenyl

Process chemistry Green chemistry Pyrethroid intermediate synthesis

3'-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) is a chloromethylated biphenyl derivative with molecular formula C₁₄H₁₃Cl and molecular weight 216.71 g/mol. It is the penultimate intermediate in the industrial synthesis of bifenthrin, a globally deployed Type I pyrethroid insecticide.

Molecular Formula C14H13Cl
Molecular Weight 216.70 g/mol
Cat. No. B12120876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Chloromethyl)-2-methyl-1,1'-biphenyl
Molecular FormulaC14H13Cl
Molecular Weight216.70 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC(=C2)CCl
InChIInChI=1S/C14H13Cl/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3
InChIKeyPPGMSSTYDOBHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8): Sourcing and Selection Guide for Agrochemical Intermediate Procurement


3'-(Chloromethyl)-2-methyl-1,1'-biphenyl (CAS 84541-46-8) is a chloromethylated biphenyl derivative with molecular formula C₁₄H₁₃Cl and molecular weight 216.71 g/mol . It is the penultimate intermediate in the industrial synthesis of bifenthrin, a globally deployed Type I pyrethroid insecticide [1]. The compound features a benzylic chloromethyl group at the 3-position of one phenyl ring and a methyl substituent at the 2-position of the other, conferring electrophilic reactivity orthogonal to that of aryl-chloride analogs [2]. Commercially available from multiple vendors at purities of 95–97% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Biphenyl Intermediates Cannot Replace 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl in Bifenthrin Synthesis


Substituting 3'-(chloromethyl)-2-methyl-1,1'-biphenyl with a closely related chloromethylbiphenyl isomer or an aryl-chloride analog introduces fundamental reactivity mismatches. The benzylic chloromethyl group undergoes SN2 displacement under mild basic conditions (e.g., K₂CO₃/DMF, 65–70 °C) to directly couple with the carboxylic acid of the pyrethroid acid moiety [1]. In contrast, the aryl-chloride analog 3-chloro-2-methylbiphenyl requires Grignard or transition-metal-catalyzed cross-coupling, adding synthetic steps, cost, and metal contamination risk [2]. Furthermore, the specific 2-methyl-3-chloromethyl substitution pattern is essential for the correct regiochemistry of the final bifenthrin ester; isomers such as 4-(chloromethyl)biphenyl lack the ortho-methyl group that influences the conformational fit at the insect sodium channel target site [3]. These differences mean that procurement decisions based solely on structural similarity or lower unit price risk process failure, rework, or off-specification final product.

Quantitative Differentiation Evidence: 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl vs. Closest Analogs


Synthetic Step Reduction: 4-Step Route vs. Traditional 6-Step Process

The Zhang et al. (2019) route shortens the synthesis of 3'-(chloromethyl)-2-methyl-1,1'-biphenyl from 6 steps to 4 steps, eliminating thionyl chloride, lithium aluminum hydride, and methyl iodide [1]. The traditional 6-step process using 2-biphenylcarboxylic acid as starting material yields the compound through multiple reduction–oxidation–halogenation cycles [2]. The new route achieves an isolated yield of 73.9% after simple purification, compared with the traditional route where cumulative step yields are not explicitly reported but are acknowledged as lower due to intermediate losses and purification complexity [1].

Process chemistry Green chemistry Pyrethroid intermediate synthesis

Intermediate Stability Advantage Over the Acid Chloride Route to Bifenthrin

In the Rallis India patent process (2022), 3-(chloromethyl)-2-methyl-biphenyl is directly coupled with LC acid (the pyrethroid carboxylic acid) using K₂CO₃ in DMF at 65–70 °C, yielding bifenthrin at >90% yield and 99% HPLC purity [1]. The patent explicitly states that this chloromethyl intermediate is 'more stable' than the LC acid chloride intermediate formed in prior art processes, which required high temperature (135–150 °C) and elevated pressure (0.25 MPa) and generated significant saline wastewater [1]. The chloromethyl intermediate can be prepared in quantitative yield (~100%) with >96% HPLC purity in a single step from 2-methyl-3-biphenylmethanol [1].

Intermediate stability Process robustness Bifenthrin coupling

Lipophilicity (LogP) Comparison: Enhanced Phase-Transfer Compatibility vs. Isomeric Analogs

The experimental LogP of 3'-(chloromethyl)-2-methyl-1,1'-biphenyl is 4.72 , which is higher than that of its closest structural isomer 4-(chloromethyl)biphenyl (LogP 4.24) and the aryl-chloride analog 3-chloro-2-methylbiphenyl (LogP 4.32) . The ~0.5 log unit increase corresponds to an approximately 3-fold higher octanol–water partition coefficient, which can improve extraction recovery in aqueous workup steps during bifenthrin synthesis and enhance compatibility with non-polar reaction media [1].

Lipophilicity LogP Phase-transfer catalysis Extraction efficiency

Electrophile Class Differentiation: Benzylic Chloride Reactivity vs. Aryl Chloride in Alternative Intermediates

3'-(Chloromethyl)-2-methyl-1,1'-biphenyl contains a benzylic chloromethyl group that undergoes facile SN2 nucleophilic displacement with carboxylates under mild conditions (K₂CO₃, DMF, 65–70 °C) [1]. In contrast, 3-chloro-2-methylbiphenyl bears an aryl chlorine directly attached to the ring, which is inert to SN2 conditions and requires Grignard formation followed by reaction with paraformaldehyde-derived electrophiles, or transition-metal-catalyzed cross-coupling, to install the hydroxymethyl or carboxylate moiety [2]. The benzylic chloride in the target compound is approximately 10⁴–10⁶ times more reactive toward nucleophilic displacement than the corresponding aryl chloride, based on established relative rate data for benzyl chloride vs. chlorobenzene in SN2 reactions [3].

Electrophilic reactivity SN2 substitution Benzylic chloride Aryl halide

Commercial Purity and Batch QC Documentation: Availability of Certificated Material vs. Generic Chloromethylbiphenyls

Multiple independent vendors supply 3'-(chloromethyl)-2-methyl-1,1'-biphenyl at defined purity levels with documented batch quality control. Bidepharm offers standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC . Fluorochem lists 97% purity with full SDS and hazard classification . MolCore provides ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . In comparison, generic chloromethylbiphenyl isomers such as 4-(chloromethyl)biphenyl are typically offered at 98% purity (TCI, Sigma-Aldrich) but without the specific 2-methyl substitution that defines the bifenthrin intermediate identity . The availability of certified batch-specific analytical data reduces the need for in-house re-qualification upon receipt.

Purity specification Quality control Batch release Procurement specification

Optimal Procurement and Application Scenarios for 3'-(Chloromethyl)-2-methyl-1,1'-biphenyl Based on Quantitative Evidence


Kilogram-to-Ton Scale Bifenthrin API Manufacturing Using the Direct Esterification Route

This compound is the preferred intermediate when scaling bifenthrin production via the K₂CO₃/DMF direct esterification route (Patent IN 01/2024). The benzylic chloride undergoes efficient SN2 coupling with LC acid at 65–70 °C under atmospheric pressure, achieving >90% yield and 99% HPLC purity of the final insecticide [1]. The process avoids the high-temperature (135–150 °C), pressurized (0.25 MPa) conditions and corrosive acid chloride intermediates required by legacy routes, reducing capital equipment requirements and enabling standard glass-lined reactor deployment [1].

Green Chemistry Process Development: Eliminating Hazardous Reagents in Pyrethroid Intermediate Synthesis

Procurement of 3'-(chloromethyl)-2-methyl-1,1'-biphenyl synthesized via the Zhang et al. (2019) 4-step route is recommended for organizations subject to stringent EHS regulations. This route eliminates SOCl₂, LiAlH₄, and MeI—reagents classified as highly toxic, pyrophoric, or carcinogenic—and reduces the synthetic sequence by two steps compared with the traditional 6-step process, delivering 73.9% isolated yield after simple purification [2]. The avoided reagents translate to reduced hazardous waste classification, lower waste treatment costs, and simplified occupational exposure monitoring.

Quality-Critical Procurement for Regulated Agrochemical Intermediate Supply Chains

For buyers operating under ISO 9001 or GMP-like quality systems in agrochemical intermediate supply, the availability of 3'-(chloromethyl)-2-methyl-1,1'-biphenyl at ≥97% purity with multi-technique batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm and Fluorochem provides documented traceability. This is particularly valuable when the intermediate is used in the final esterification step of bifenthrin, where impurities in the chloromethyl intermediate can carry through to the API, potentially affecting the insecticide's efficacy profile or generating unauthorized impurities requiring toxicological qualification [3].

Comparator Benchmarking for New Pyrethroid Analog Discovery

In medicinal or agrochemical discovery programs exploring biphenyl-containing pyrethroid analogs, 3'-(chloromethyl)-2-methyl-1,1'-biphenyl serves as a well-characterized reference intermediate with known LogP (4.72), molecular weight (216.71), and established reactivity (benzylic SN2) . Its higher lipophilicity compared with 4-(chloromethyl)biphenyl (LogP 4.24) and distinct electrophile class compared with 3-chloro-2-methylbiphenyl (aryl chloride) provide clear differentiation axes for SAR studies or for selecting the appropriate coupling partner in library synthesis .

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